

# (4-(3-Bromopropoxy)phenyl)boronic acid

## physical properties

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### Compound of Interest

Compound Name: (4-(3-Bromopropoxy)phenyl)boronic acid

Cat. No.: B1371572

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An In-depth Technical Guide: **(4-(3-Bromopropoxy)phenyl)boronic acid**: Properties, Protocols, and Applications in Advanced Drug Discovery

## Core Physicochemical & Structural Characteristics

**(4-(3-Bromopropoxy)phenyl)boronic acid** is a bifunctional organic compound of significant interest in medicinal chemistry. Its structure features a stable phenylboronic acid moiety, a cornerstone of modern cross-coupling chemistry, and a flexible three-carbon linker terminating in a reactive bromine atom. This dual functionality allows for a two-stage synthetic strategy, making it an invaluable tool for constructing complex molecular architectures.

The boronic acid group is a mild Lewis acid, generally stable and easy to handle, which makes it ideal for a variety of synthetic transformations.<sup>[1]</sup> The 3-bromopropoxy chain provides a versatile electrophilic site for subsequent nucleophilic substitution, enabling the covalent linkage to other molecular fragments.

Table 1: Physicochemical Properties of **(4-(3-Bromopropoxy)phenyl)boronic acid**

Property	Value	Source
CAS Number	957034-33-2	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>12</sub> BBrO <sub>3</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	258.91 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
SMILES	BrCCCOC1=CC=C(C=C1)B(O)O	<a href="#">[2]</a>
Purity	≥98% (Typical)	<a href="#">[2]</a>
Topological Polar Surface Area	49.69 Å <sup>2</sup>	<a href="#">[2]</a>
Rotatable Bonds	5	<a href="#">[2]</a>
Hydrogen Bond Acceptors	3	<a href="#">[2]</a>
Hydrogen Bond Donors	2	<a href="#">[2]</a>
LogP	0.53	<a href="#">[2]</a>

**Solubility and Stability:** Based on the properties of related phenylboronic acids, this compound is expected to be soluble in most polar organic solvents such as ethanol, methanol, and DMSO, with poor solubility in non-polar solvents like hexanes.[\[1\]](#) Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, particularly upon heating. For long-term viability, the compound should be stored sealed under a dry, inert atmosphere at 2-8°C.[\[2\]](#)[\[4\]](#)[\[6\]](#)

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of the phenylboronic acid moiety is its participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl or aryl-vinyl structures that are prevalent in pharmaceuticals.[\[7\]](#)[\[8\]](#) The reaction's advantages include mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[\[7\]](#)

In this context, **(4-(3-Bromopropoxy)phenyl)boronic acid** serves as the organoboron partner, coupling with an aryl or vinyl halide (or triflate) to form a new, more complex molecule while retaining the bromopropoxy chain for future elaboration.

## Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating methodology for the coupling of **(4-(3-Bromopropoxy)phenyl)boronic acid** with a generic aryl bromide.

Objective: To synthesize 4-(3-Bromopropoxy)-1,1'-biphenyl.

Materials:

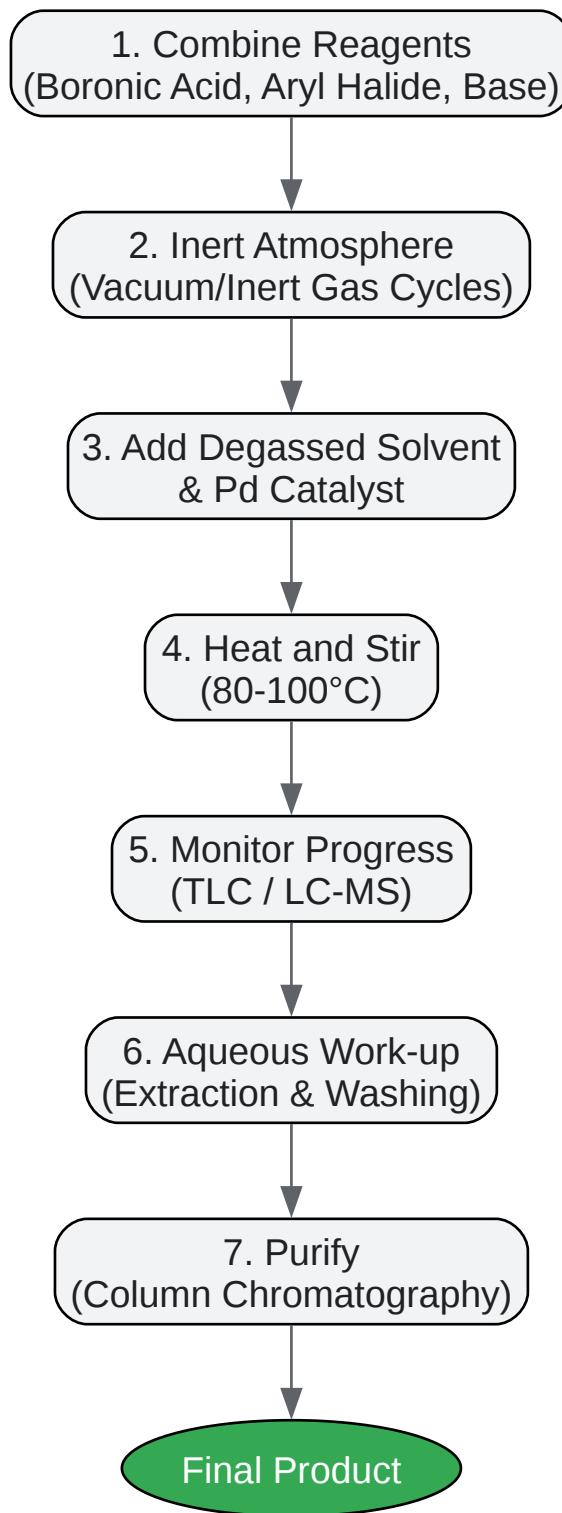
- **(4-(3-Bromopropoxy)phenyl)boronic acid** (1.1 eq)
- Bromobenzene (1.0 eq)
- Palladium Catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 1-5 mol%)
- Base (e.g.,  $\text{K}_3\text{PO}_4$  or  $\text{K}_2\text{CO}_3$ , 2.5 eq)
- Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions

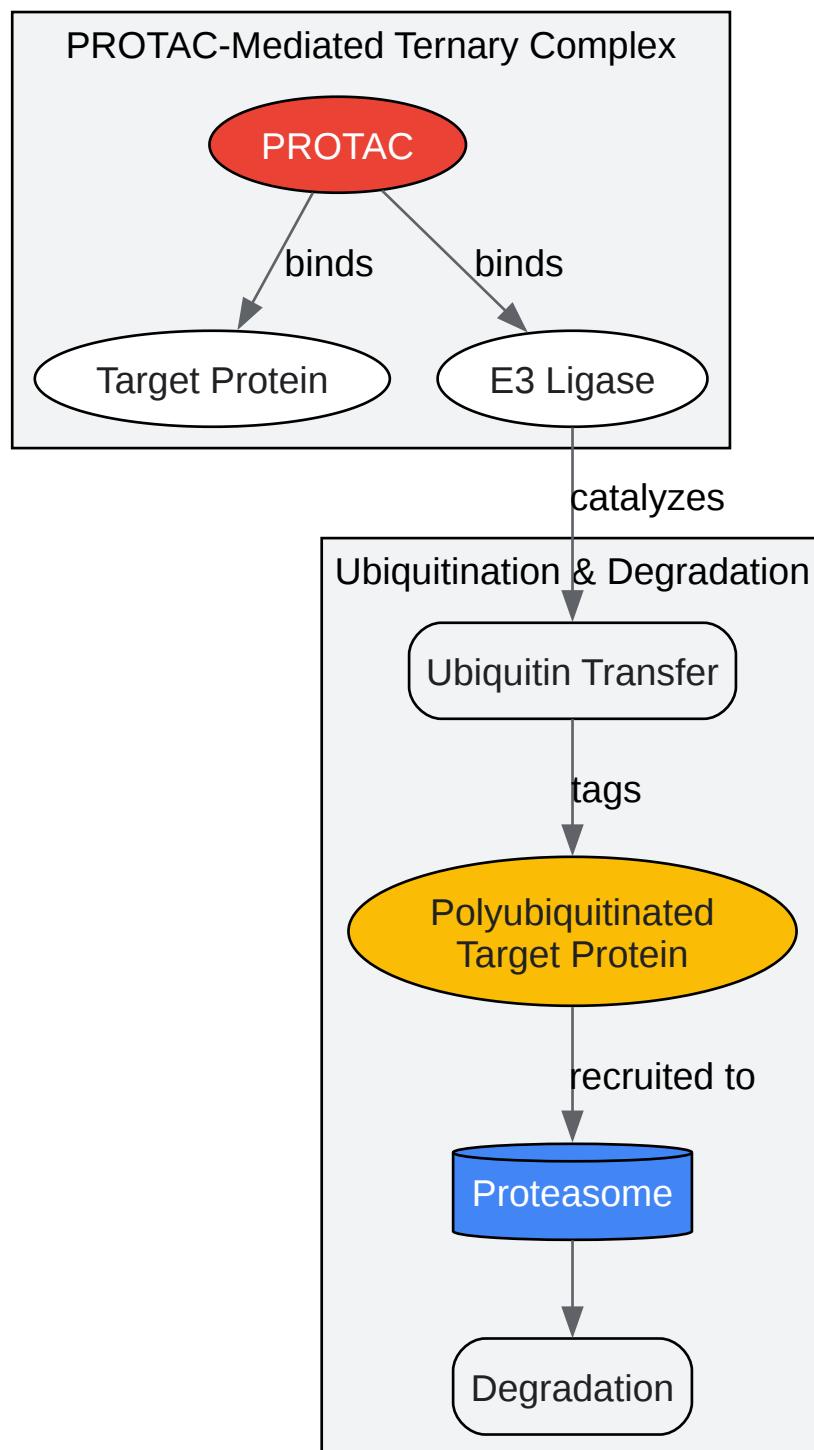
Step-by-Step Methodology:

- Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), **(4-(3-Bromopropoxy)phenyl)boronic acid** (1.1 eq), and the base (2.5 eq).
- Inerting the System: Seal the flask and cycle between vacuum and an inert gas (Nitrogen or Argon) three times. This step is critical as the  $\text{Pd}(0)$  catalyst is oxygen-sensitive.

- Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent. Degas the solvent by bubbling the inert gas through it for 15-20 minutes. Following this, add the palladium catalyst.
- Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir vigorously.<sup>[9]</sup> The reaction progress should be monitored.
- Monitoring and Validation: After 1-12 hours, take a small aliquot from the reaction mixture.<sup>[7]</sup> Analyze it by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials and the formation of the product.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter the solution and concentrate it under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

## Experimental Workflow Diagram



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